N-Me-Ser-OMe.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

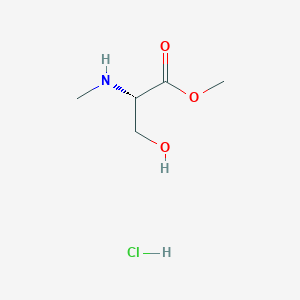

N-Methyl-Serine methyl ester hydrochloride (N-Me-Ser-OMe.HCl) is a derivative of the amino acid serine, modified by methylation at both the amino group (N-methylation) and the carboxyl group (methyl ester). The compound is structurally defined as methyl 3-hydroxy-2-(methylamino)propanoate hydrochloride.

- Molecular formula: Likely C₅H₁₂ClNO₃ (inferred from H-N-Me-Ser-OH.HCl [C₄H₉NO₃·HCl] with an additional methyl group from esterification) .

- Molecular weight: Estimated ~169.6 g/mol.

- Solubility: Expected high aqueous solubility due to the polar hydroxyl group and ionic hydrochloride salt, similar to H-N-Me-Ser-OH.HCl (≥250 mg/mL in water) .

- Applications: Used as an intermediate in peptide synthesis, where N-methylation enhances metabolic stability and membrane permeability in drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-L-serine methyl ester hydrochloride can be synthesized through the esterification of N-methyl-L-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-serine methyl ester hydrochloride often involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-serine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acid esters .

Scientific Research Applications

N-Methyl-L-serine methyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.

Mechanism of Action

The mechanism of action of N-Methyl-L-serine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with cellular receptors and transporters, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*SPPS: Solid-phase peptide synthesis

Key Findings from Comparative Analysis:

a) Structural Modifications and Solubility

- This compound vs. H-Ser(tBu)-OMe.HCl : The tert-butyl group in the latter increases hydrophobicity, reducing aqueous solubility compared to the hydroxyl group in this compound .

- N-Me-Lys(Boc)-OMe.HCl : The Boc-protected lysine side chain and longer carbon chain result in significantly lower solubility, requiring polar aprotic solvents like DMF for handling .

c) Pharmacokinetic Considerations

- N-Methylation in this compound and N-Me-Val-OMe.HCl (MW 181.66, C₇H₁₆ClNO₂) reduces hydrogen-bonding capacity, enhancing blood-brain barrier (BBB) penetration compared to non-methylated analogs .

Research Challenges and Opportunities

- Synthesis Complexity : N-Methylation often requires specialized reagents (e.g., EDC/HOBt) and anhydrous conditions, as seen in the synthesis of H-Lys(Boc)-OMe.HCl .

- Contradictions in Solubility : While this compound is inferred to be water-soluble, analogs like N-Me-Lys(Boc)-OMe.HCl exhibit poor solubility, highlighting the need for tailored protecting groups .

Biological Activity

N-Methylserine methyl ester hydrochloride (N-Me-Ser-OMe.HCl) is a compound derived from serine, an amino acid that plays critical roles in various biological processes. This article examines the biological activity of this compound, including its metabolic pathways, potential therapeutic applications, and relevant case studies.

This compound is chemically characterized as C₄H₁₀ClN₁O₃. It is a derivative of serine, where the amino group is methylated, enhancing its lipophilicity and potentially altering its biological interactions. Its structure can be represented as:

This modification may influence its role in metabolic processes and interactions with various biological systems.

Contribution to One-Carbon Metabolism

This compound is involved in one-carbon metabolism, which is crucial for nucleotide synthesis and methylation reactions. Serine serves as a source of one-carbon units that can regenerate methionine from homocysteine, contributing to the methionine cycle. This cycle is essential for producing S-adenosyl methionine (SAM), the primary cellular methyl donor involved in DNA and RNA methylation processes .

ATP Synthesis

Research indicates that serine supports de novo ATP synthesis, particularly in cancer cells where energy demands are high. This compound may play a role in maintaining ATP levels, thereby influencing cellular proliferation and survival under metabolic stress conditions .

Anticancer Potential

The biological activity of this compound has been explored in the context of cancer therapy. Studies suggest that compounds derived from serine can modulate pathways related to cell growth and apoptosis. For instance, the ability of serine to support ATP synthesis may provide a therapeutic advantage by enhancing the efficacy of chemotherapeutic agents in rapidly dividing cancer cells .

Neuroprotective Effects

N-Methylserine derivatives have been studied for their neuroprotective properties. They may influence neurotransmitter synthesis and promote neuronal survival under stress conditions. This potential has led to investigations into their use for treating neurodegenerative diseases .

Case Studies

Case Study 1: Serine Derivatives in Cancer Therapy

A study published in Nature demonstrated that serine metabolism supports the methionine cycle and enhances nucleotide synthesis in colorectal cancer cells. The researchers found that manipulating serine availability could alter the growth dynamics of these cancer cells, suggesting a potential therapeutic avenue for targeting metabolic pathways in tumors .

Case Study 2: Neuroprotective Effects

Research highlighted in PubChem indicates that N-methylserine compounds exhibit protective effects on neuronal cells by enhancing mitochondrial function and reducing oxidative stress. These findings suggest that this compound could be beneficial in developing treatments for conditions like Alzheimer's disease .

Research Findings Summary

Properties

Molecular Formula |

C5H12ClNO3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

methyl (2S)-3-hydroxy-2-(methylamino)propanoate;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c1-6-4(3-7)5(8)9-2;/h4,6-7H,3H2,1-2H3;1H/t4-;/m0./s1 |

InChI Key |

ZMOSKMOHEOBOGS-WCCKRBBISA-N |

Isomeric SMILES |

CN[C@@H](CO)C(=O)OC.Cl |

Canonical SMILES |

CNC(CO)C(=O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.